A Technical Guide to 2-(2-Aminoethoxy)-3-chloropyridine Hydrochloride: Synthesis, Identification, and Applications in Drug Discovery
A Technical Guide to 2-(2-Aminoethoxy)-3-chloropyridine Hydrochloride: Synthesis, Identification, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 2-(2-Aminoethoxy)-3-chloropyridine hydrochloride, a substituted pyridine derivative of significant interest to researchers and professionals in drug development and medicinal chemistry. We will delve into its chemical identity, a plausible synthetic pathway, comprehensive methods for its analytical characterization, its applications as a key building block, and essential safety and handling protocols.
Core Identification and Physicochemical Properties
2-(2-Aminoethoxy)-3-chloropyridine hydrochloride is a heterocyclic compound that serves as a valuable intermediate in organic synthesis. The structural backbone, a substituted pyridine ring, is a prevalent motif in numerous biologically active compounds.
The primary identifier for the free base form of this compound, 2-(2-Aminoethoxy)-3-chloropyridine, is its Chemical Abstracts Service (CAS) number.
The hydrochloride salt enhances the compound's stability and solubility in aqueous media, which can be advantageous for certain applications. While a specific CAS number for the monohydrochloride is not consistently reported, it is often referenced by the CAS number of its free base. A related compound, the dihydrochloride salt, has been assigned CAS number 2982740-93-0.[1]
Table 1: Physicochemical Properties of 2-(2-Aminoethoxy)-3-chloropyridine
| Property | Value | Source |
| Molecular Formula (Free Base) | C₇H₉ClN₂O | [1] |
| Molecular Weight (Free Base) | 172.61 g/mol | [1] |
| Molecular Formula (Hydrochloride) | C₇H₁₀Cl₂N₂O | |
| Molecular Weight (Hydrochloride) | 209.07 g/mol | |
| Appearance | Predicted to be an off-white to pale yellow solid | |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol |
Synthesis and Purification
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-(2-Aminoethoxy)-3-chloropyridine HCl.
Step-by-Step Methodology (Proposed)
Step 1: Synthesis of 2-Chloro-3-aminopyridine
The synthesis of the key intermediate, 2-chloro-3-aminopyridine, can be achieved through the chlorination of 3-aminopyridine. Various methods have been reported for this transformation. A common approach involves the use of hydrochloric acid and an oxidizing agent like hydrogen peroxide.[3][4] Another patented method describes the use of gaseous chlorine in the presence of a catalyst.[3]
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Reaction: 3-Aminopyridine is dissolved in concentrated hydrochloric acid.
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Chlorination: An oxidizing agent, such as hydrogen peroxide, is added portion-wise at a controlled temperature to effect chlorination at the 2-position.[3][4]
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Work-up: The reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the product.
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Purification: The crude product is collected by filtration and can be purified by recrystallization or column chromatography.
Step 2: Synthesis of 2-(2-Aminoethoxy)-3-chloropyridine (Free Base)
This step involves a nucleophilic aromatic substitution, specifically a Williamson ether synthesis, to couple the aminoethoxy side chain to the pyridine ring.
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Reactants: 2-Chloro-3-aminopyridine and a protected 2-aminoethanol (e.g., with a Boc group) or 2-aminoethanol itself are used. The use of a protecting group on the amine of 2-aminoethanol can prevent side reactions.
-
Base and Solvent: A strong base, such as sodium hydride or potassium tert-butoxide, is used in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Reaction Conditions: The alcohol is deprotonated by the base to form the alkoxide, which then displaces the chloride from the 2-position of the pyridine ring. The reaction is typically carried out at elevated temperatures.
-
Deprotection (if applicable): If a protecting group was used, it is removed in a subsequent step (e.g., acid-catalyzed removal of a Boc group).
-
Purification: The product is isolated by extraction and purified by column chromatography.
Step 3: Formation of 2-(2-Aminoethoxy)-3-chloropyridine Hydrochloride
The final step is the formation of the hydrochloride salt.
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Procedure: The purified free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: A solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.[5]
-
Isolation: The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration, washed with cold solvent, and dried under vacuum.
Analytical Identification and Characterization
A robust analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound.
Caption: Analytical workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure. While experimental data for the target compound is not publicly available, we can predict the expected chemical shifts based on the analysis of structurally related compounds such as 2-amino-3-chloropyridine and 2-chloropyridine.[6][7]
Table 2: Predicted ¹H and ¹³C NMR Data for 2-(2-Aminoethoxy)-3-chloropyridine Hydrochloride
| ¹H NMR (Predicted) | δ (ppm) | Multiplicity | Integration | Assignment |
| Pyridine-H | ~8.0 | d | 1H | H-6 |
| Pyridine-H | ~7.6 | d | 1H | H-4 |
| Pyridine-H | ~6.9 | t | 1H | H-5 |
| -OCH₂- | ~4.5 | t | 2H | Ethoxy -CH₂- |
| -CH₂NH₃⁺ | ~3.4 | t | 2H | Amino -CH₂- |
| -NH₃⁺ | ~8.5 | br s | 3H | Ammonium |
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| Pyridine C | ~158 | C-2 |
| Pyridine C | ~145 | C-6 |
| Pyridine C | ~138 | C-4 |
| Pyridine C | ~118 | C-5 |
| Pyridine C | ~115 | C-3 |
| -OCH₂- | ~68 | Ethoxy -CH₂- |
| -CH₂NH₃⁺ | ~40 | Amino -CH₂- |
Rationale for Predictions: The chemical shifts for the pyridine protons are estimated based on the known data for 2-amino-3-chloropyridine, with adjustments for the ether linkage at the 2-position.[7] The ethoxy protons are expected in their characteristic regions, with the methylene group adjacent to the ammonium ion being significantly downfield due to the positive charge.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Expected Molecular Ion (for the free base): [M+H]⁺ at m/z ≈ 173.05, corresponding to the protonated free base. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) would be expected at m/z 173 and 175.
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Key Fragmentation Pathways:
-
Loss of the aminoethyl group (-CH₂CH₂NH₂)
-
Cleavage of the ether bond.
-
Loss of HCl from the parent ion.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H stretching (Ammonium): A broad band in the region of 3200-2800 cm⁻¹.
-
C-H stretching (Aromatic and Aliphatic): Peaks around 3100-3000 cm⁻¹ (aromatic) and 3000-2850 cm⁻¹ (aliphatic).
-
C=C and C=N stretching (Pyridine ring): Absorptions in the 1600-1450 cm⁻¹ region.
-
C-O stretching (Ether): A strong band around 1250-1050 cm⁻¹.
-
C-Cl stretching: A band in the 800-600 cm⁻¹ region.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the compound. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate or formic acid) and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for method development. Detection can be performed using a UV detector, typically in the range of 254-280 nm.
Applications in Drug Discovery and Medicinal Chemistry
Substituted aminopyridines are a cornerstone in medicinal chemistry, serving as privileged scaffolds in the design of novel therapeutics.[8][9] The title compound, 2-(2-Aminoethoxy)-3-chloropyridine hydrochloride, possesses several features that make it an attractive building block for drug discovery programs.
-
Primary Amine Handle: The primary amine provides a reactive site for a wide range of chemical modifications, including amidation, alkylation, and reductive amination, allowing for the facile introduction of diverse substituents to explore the chemical space.
-
Pyridine Core: The pyridine ring can engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking.
-
Chloro Substituent: The chlorine atom can act as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity. It also influences the electronic properties of the pyridine ring and can occupy hydrophobic pockets in a target protein.
-
Ether Linkage: The flexible ether linkage provides a spacer between the pyridine core and the reactive amine, which can be crucial for achieving the optimal orientation of pharmacophoric features for binding to a biological target.
A structurally similar compound, 1-2-(3-chloropyridin-2-yl)aminoethylaminoacetyl-2-cyano-(S)-pyrrolidine, has been described in a patent as an intermediate for novel pyrrolidine derivatives, highlighting the utility of such substituted chloropyridines in the synthesis of potential therapeutic agents.[10]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 2-(2-Aminoethoxy)-3-chloropyridine hydrochloride is not widely available, data from related compounds like 2-amino-3-chloropyridine and other chloropyridine derivatives can provide guidance on safe handling practices.[11][12][13][14][15]
-
Hazard Classification (Predicted):
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.
-
-
Handling and Storage:
-
First-Aid Measures:
-
If Swallowed: Rinse mouth and seek medical attention.[11]
-
In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[11]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[11]
-
References
- Google Patents. US3838136A - Preparation of 2-chloro-3-aminopyridine.
-
AFG Bioscience LLC. SAFETY DATA SHEET: 3-Amino-2-chloropyridine. Available from: [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET: 4-Chloropyridine hydrochloride. Available from: [Link]
- Google Patents. US6011155A - 1-aminoacetyl-2-cyano-pyrrolidines.
- Google Patents. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.
- Google Patents. US7375100B2 - 2-amino-pyridine derivatives useful for the treatment of diseases.
- Google Patents. US5283338A - Process for the preparation of 2-chloropyridines.
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PubChem. 2-Amino-3-chloropyridine. Available from: [Link]
- Google Patents. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine.
- Jarrahpour, A. A., et al. (2004). Synthesis of (2-Chloropyridine-3-yl)-(4-nitrobenzylidene) amine and its antibacterial activity. Molecular Diversity, 8(1), 55-58.
- Hemamalini, M., & Fun, H. K. (2011). 3-Chloropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1138.
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Pharmaffiliates. 3-Amino-2-chloropyridine. Available from: [Link]
- Google Patents. US7375100B2 - 2-amino-pyridine derivatives useful for the treatment of diseases.
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